molecular formula C11H11NO2 B121593 Benzyl prop-2-yn-1-ylcarbamate CAS No. 120539-91-5

Benzyl prop-2-yn-1-ylcarbamate

Cat. No. B121593
M. Wt: 189.21 g/mol
InChI Key: SVBHWCDDVMKYTN-UHFFFAOYSA-N
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Description

Benzyl prop-2-yn-1-ylcarbamate is a chemical compound that can be synthesized through various methods and has been the subject of multiple studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which in turn is connected to a prop-2-yn-1-yl group. This structure has been explored for its reactivity and utility in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of benzyl prop-2-yn-1-ylcarbamate derivatives can be achieved through different synthetic routes. For instance, 1-Aryl-1-alkenyl N,N-diisopropylcarbamates are obtained from alkyl aryl ketones and N,N-diisopropylcarbamoyl chloride by heating with excess pyridine, which can then undergo syn-carbolithiation to produce lithiated benzyl carbamates . Another method involves the reaction of phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent, leading to the formation of (prop-2-ynyloxy) benzene derivatives . Additionally, benzyl carbamates have been synthesized from L-aspartic acid through a multi-step process, demonstrating the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of benzyl prop-2-yn-1-ylcarbamate and its derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. For example, the crystal structure of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was determined to be monoclinic with specific unit cell parameters, and the presence of weak intermolecular hydrogen bonds was observed . Similarly, the stereochemistry of substituted 2-aminobicyclo[3.1.0]hexane and 2-aminobicyclo[5.1.0]octane derivatives was established using single crystal X-ray diffraction .

Chemical Reactions Analysis

Benzyl carbamates participate in various chemical reactions, which can be utilized to synthesize a wide range of compounds. For instance, they can react with amines to give substitution products, with potassium cyanide to afford cyanomethyl derivatives, and with diazomethane to furnish methylation products . The reactivity of these compounds can be influenced by the presence of different substituents, which can affect the stability and outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl prop-2-yn-1-ylcarbamate derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the stability of the phenoxide ion, which in turn influences the yield of the reaction . The crystal structure and hydrogen bonding patterns contribute to the stability of the compound, as seen in the case of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate . Additionally, the anticonvulsant activity of substituted benzo[d]thiazol-2-ylcarbamates has been evaluated, indicating the potential medicinal applications of these compounds .

Scientific Research Applications

1. Stereochemical Assignment in Crystal Structures

Benzyl prop-2-yn-1-ylcarbamate plays a role in the stereochemical assignment of certain compounds. For instance, Christensen et al. (2011) utilized crystals of benzyl derivatives for unambiguous determination of relative configurations within structures using single-crystal X-ray diffraction. This technique is crucial in understanding the 3D arrangement of atoms in crystal structures and has applications in materials science and chemistry (Christensen et al., 2011).

2. Synthesis of Organic Compounds

Benzyl prop-2-yn-1-ylcarbamate derivatives are instrumental in the synthesis of various organic compounds. Pirc et al. (2003) demonstrated its use in the parallel solution phase synthesis of specific benzyl derivatives, highlighting its versatility in organic synthesis and potential applications in pharmaceuticals and materials science (Pirc et al., 2003).

3. Antimitotic Agent Synthesis

In medicinal chemistry, benzyl prop-2-yn-1-ylcarbamate derivatives are used in synthesizing antimitotic agents. Temple (1990) discussed the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates, which have applications in cancer research and treatment due to their ability to inhibit cell proliferation and induce mitotic arrest (Temple, 1990).

4. Catalytic Applications in Organic Reactions

In the field of organic chemistry, benzyl prop-2-yn-1-ylcarbamate derivatives facilitate specific reactions. Gabriele et al. (2006) used these derivatives in the synthesis of benzo[1,4]dioxine and benzo[1,4]oxazine derivatives, showcasing its catalytic role in complex organic reactions (Gabriele et al., 2006).

5. Investigating Microtubule Dynamics in Fungi

In biological research, benzyl prop-2-yn-1-ylcarbamate derivatives are used to study microtubule dynamics in fungi. Howard and Aist (1980) analyzed the effects of methyl benzimidazole-2-ylcarbamate on microtubules, providing insights into fungal morphogenesis and potential applications in antifungal research (Howard & Aist, 1980).

6. Analytical Chemistry and Chromatography

Benzyl prop-2-yn-1-ylcarbamate derivatives are also important in analytical chemistry, particularly in chromatography. Bardalaye and Wheeler (1985) discussed the use of such derivatives in the clean-up and chromatographic determination of fungicides in agricultural products, highlighting their significance in ensuring food safety and quality (Bardalaye & Wheeler, 1985).

Safety And Hazards

The compound is classified under GHS07 and has a signal word of “Warning”. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P264, P270, P301+P312, and P330 .

properties

IUPAC Name

benzyl N-prop-2-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBHWCDDVMKYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456565
Record name Benzyl prop-2-yn-1-ylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl prop-2-yn-1-ylcarbamate

CAS RN

120539-91-5
Record name Benzyl prop-2-yn-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL PROP-2-YN-1-YLCARBAMATE
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Synthesis routes and methods I

Procedure details

To a solution of propargylamine (20 g) and triethylamine (60.7 mL) in ethyl acetate (500 mL) was added benzyloxycarbonyl chloride (71.7 g) slowly while maintaining the reaction temperature between −5° C. and +5° C. The mixture was then stirred at room temperature overnight. The mixture was washed sequentially with 1.5 M HCl (200 mL), 5% NaHCO3 in water (200 mL), and saturated aqueous sodium chloride (100 mL). The solvent was switched to hexane while the desired product precipitated as colorless crystals (60.1 g).
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20 g
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60.7 mL
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71.7 g
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500 mL
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Synthesis routes and methods II

Procedure details

To a solution of propargylamine (6.4 g, 71.2 mmol) in pyridine (100 mL) was added benzylchloroformate (13.37 g, 78.2 mmol) in 100 mL CH2Cl2over 0.5 h. The reaction benzylchloroformate (13.37 g, 78.2 mmol) in 100 mL CH2Cl2over0.5 h. The reaction dissolved in EtOAc and the organic solution was washed with water (2×). The organic solution was washed with dilute aqueous HCl followed by saturated NaHCO3. The organic solution was dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound (4.43 g).
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6.4 g
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13.37 g
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100 mL
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13.37 g
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Synthesis routes and methods III

Procedure details

To a solution of propargylamine (6.4 g, 71.2 mmol) in pyridine (100 mL) was added benzylchloroformate (13.37 g, 78.2 mmol) in 100 mL CH2Cl2 over 0.5 h. The reaction was stirred for 16 h and the volatiles were removed in vacuo. The residue was dissolved in EtOAc and the organic solution was washed with water (2×). The organic solution was washed with dilute aqueous HCl followed by saturated NaHCO3. The organic solution was dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound (4.43 g).
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6.4 g
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13.37 g
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100 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

To a solution of propargylamine and triethylamine (1.3 eq.) in DCM (3 M) at 0° C., it was added dropwise a solution of benzyl chloroformate (1.1 eq.) in DCM (5 M). The reaction mixture was stirred at RT for 2 h. After evaporation of the solvent the resulting residue was purified by flash column chromatography on silica (EtOAc/Petroleum ether 1:10) to yield (56%) the title compound. 1H NMR (300 MHz, CDCl3, 300K) δ 7.3 (5H, s), 5.29 (2H, s), 5.0 (1H, bs), 3.85 (2H, d, J=3.3 Hz), 2.21 (1H, m). MS (ES+) C11H11NO2 requires: 189, found: 190 (M+H)+.
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Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Al-Khawaldeh, MJ Al Yasiri, GG Aldred… - Journal of Medicinal …, 2021 - ACS Publications
… 4-(6-Bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine 32 (220 mg and 0.758 mmol), benzyl prop-2-yn-1-ylcarbamate 38 (196 mg and 1.03 mmol), bis(triphenylphosphine)palladium(II…
Number of citations: 8 pubs.acs.org
LH Qin, ZL Wang, X Xie, YQ Long - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
… To a solution of benzyl prop-2-yn-1-ylcarbamate (34, 198 mg, 1.1 mmol) in THF (5 mL) and Et 3 N (5 mL) were added CuI (9 mg), dichlorobis(triphenylphosphine)palladium(II) (16 mg), …
Number of citations: 7 www.sciencedirect.com

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